1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro-
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Overview
Description
1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- is a chemical compound with the molecular formula C11H18N2 It is a member of the pyrazole family, characterized by a ten-membered ring structure that includes nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-Benzocycloheptene, 2,4a,5,6,7,8,9,9a-octahydro-3,5,5-trimethyl-9-methylene-: This compound shares a similar ring structure but differs in its functional groups and overall molecular composition.
4,5,6,7,8,9,10,11,12,13-Decahydro-1H-cyclododeca©pyrazole-3-carbohydrazide: Another related compound with a similar core structure but different substituents.
Uniqueness: 1H-Cyclodecapyrazole, 4,5,6,7,8,9,10,11-octahydro- is unique due to its specific ring structure and the presence of nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
34176-71-1 |
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Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4,5,6,7,8,9,10,11-octahydro-1H-cyclodeca[c]pyrazole |
InChI |
InChI=1S/C11H18N2/c1-2-4-6-8-11-10(7-5-3-1)9-12-13-11/h9H,1-8H2,(H,12,13) |
InChI Key |
PZXPQVGDXXZALA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=C(CCC1)C=NN2 |
Origin of Product |
United States |
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